Dimethyl Adipate-d4: A Technical Guide for Researchers
Dimethyl Adipate-d4: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of Dimethyl Adipate-d4 as an internal standard in quantitative analysis.
Introduction
Dimethyl adipate-d4, the deuterated isotopologue of dimethyl adipate (B1204190), serves as a critical internal standard for quantitative analytical methodologies, particularly in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its structural similarity and mass difference from the non-labeled compound allow for precise and accurate quantification of dimethyl adipate and related analytes in complex matrices. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a detailed experimental protocol for its application as an internal standard.
Chemical and Physical Properties
Dimethyl adipate-d4 is a colorless to light yellow liquid. Its physicochemical properties are summarized in the table below, with data for its non-deuterated counterpart provided for comparison.
| Property | Dimethyl Adipate-d4 | Dimethyl Adipate |
| Molecular Formula | C₈H₁₀D₄O₄ | C₈H₁₄O₄ |
| Molecular Weight | 178.22 g/mol | 174.19 g/mol |
| CAS Number | 55724-08-8 | 627-93-0 |
| Appearance | Colorless to light yellow liquid | Colorless liquid[1] |
| Density | ~1.0 g/cm³ | 1.063 g/cm³ |
| Boiling Point | ~228.7 °C at 760 mmHg | 109-110 °C at 14 mmHg |
| Flash Point | ~107.2 °C | 225 °F (107.2 °C)[1] |
| Isotopic Purity | ≥98 atom % D | N/A |
Synthesis of Dimethyl Adipate-d4
A common and efficient method for the synthesis of Dimethyl adipate-d4 involves a two-step process: the synthesis of a deuterated adipic acid precursor, followed by its esterification with methanol (B129727).
Synthesis of Adipic Acid-d8
While various methods exist for the synthesis of adipic acid, the preparation of a deuterated version such as Adipic acid-d8 can be achieved through methods like hydrogen-deuterium exchange of adipic acid in the presence of a suitable catalyst or by starting from a deuterated precursor. Commercially available Adipic acid-d8 or Adipic acid-d10 can also be used as the starting material.[2][3]
A plausible laboratory-scale synthesis involves the oxidation of a deuterated cyclic precursor. For instance, the oxidation of cyclohexanone-d10 (B56445) or cyclohexanol-d11 with a strong oxidizing agent like potassium permanganate (B83412) or nitric acid would yield Adipic acid-d8.[4][5]
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Caption: Oxidation of Cyclohexanone-d10 to Adipic acid-d8.
Esterification of Adipic Acid-d8 to Dimethyl Adipate-d4
The deuterated adipic acid is then esterified with methanol, typically under acidic catalysis, in a process known as Fischer esterification.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Adipic acid-d8 (1.0 equivalent).
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Addition of Reagents: Add an excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.3 equivalents).
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Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
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Purification: The crude product is then purified. This can involve dissolving the residue in an organic solvent (e.g., dichloromethane), washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude Dimethyl adipate-d4.
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Final Purification: Further purification can be achieved by vacuum distillation to obtain the final high-purity product.
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